molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1

5,7-Dibromothieno[3,4-b]pyrazine

Cat. No.: B3049469
CAS No.: 207805-24-1
M. Wt: 293.97 g/mol
InChI Key: AIIVDZFQFBEWIW-UHFFFAOYSA-N
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Description

5,7-Dibromothieno[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a thieno[3,4-b]pyrazine core with bromine atoms at the 5 and 7 positions. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it a valuable building block for the synthesis of conjugated materials used in various technological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromothieno[3,4-b]pyrazine typically involves the bromination of thieno[3,4-b]pyrazine. One common method includes dissolving thieno[3,4-b]pyrazine in dry tetrahydrofuran (THF) and cooling the solution to -78°C. A solution of n-butyllithium (BuLi) in hexanes is then added, followed by the addition of chlorotrimethylsilane. The reaction mixture is stirred for 30 minutes, and the desired product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions. Industrial production would likely involve optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromothieno[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminothieno[3,4-b]pyrazines, while cross-coupling reactions can produce extended conjugated systems with enhanced electronic properties .

Mechanism of Action

The mechanism by which 5,7-Dibromothieno[3,4-b]pyrazine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the fused ring system contribute to its electron-accepting properties, making it an effective component in donor-acceptor systems. These systems facilitate charge transfer processes, which are crucial for the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine: The parent compound without bromine substituents.

    5,7-Dichlorothieno[3,4-b]pyrazine: A similar compound with chlorine atoms instead of bromine.

    5,7-Diiodothieno[3,4-b]pyrazine: A compound with iodine atoms at the 5 and 7 positions.

Uniqueness

5,7-Dibromothieno[3,4-b]pyrazine is unique due to the specific electronic effects imparted by the bromine atoms. These effects influence the compound’s reactivity and its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of advanced materials .

Properties

IUPAC Name

5,7-dibromothieno[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIVDZFQFBEWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(SC(=C2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591406
Record name 5,7-Dibromothieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207805-24-1
Record name 5,7-Dibromothieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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